Indole-5,6-quinone

Vue d'ensemble

Description

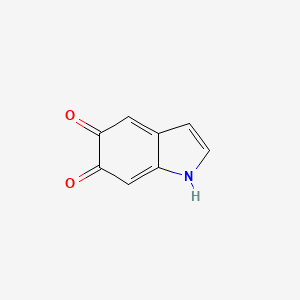

Indole-5,6-quinone is an indoledione and a member of orthoquinones. It has a role as a mouse metabolite.

Indole-5, 6-quinone belongs to the class of organic compounds known as indoles and derivatives. These are organic compounds containing an indole, which is a bicyclic ring system made up of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Indole-5, 6-quinone is soluble (in water) and a strong basic compound (based on its pKa). Indole-5, 6-quinone can be biosynthesized from 5, 6-dihydroxyindole; which is catalyzed by the enzyme tyrosinase. In humans, indole-5, 6-quinone is involved in the tyrosine metabolism pathway and the disulfiram action pathway. Indole-5, 6-quinone is also involved in several metabolic disorders, some of which include monoamine oxidase-a deficiency (mao-a), the alkaptonuria pathway, the tyrosinemia type I pathway, and dopamine beta-hydroxylase deficiency.

Activité Biologique

Indole-5,6-quinone (IQ) is a significant compound in biological systems, recognized for its diverse biological activities and its role as a precursor in the biosynthesis of eumelanin. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound is classified as an indole derivative with the chemical formula . It is characterized by a bicyclic structure comprising a benzene ring fused to a pyrrole ring. Its IUPAC name is 5,6-dihydro-1H-indole-5,6-dione. The compound's unique structure contributes to its reactivity and biological functions.

Biological Activities

This compound exhibits several notable biological activities:

- Antioxidant Properties : Quinones, including IQ, are known for their antioxidant capabilities. They can scavenge free radicals and reduce oxidative stress in cells, which is crucial for preventing cellular damage and diseases related to oxidative stress .

- Antimicrobial Activity : Research indicates that indole derivatives possess antimicrobial properties. This compound has shown potential against various pathogens, suggesting its application in developing antimicrobial agents .

- Antitumor Effects : Studies have demonstrated that IQ can inhibit cancer cell growth through various mechanisms, including inducing apoptosis in tumor cells. The compound's cytotoxicity varies among different cell lines, indicating its selective action against cancerous cells .

- Role in Melanin Biosynthesis : this compound is implicated as a biosynthetic intermediate in the formation of eumelanin pigments in mammals. It contributes to the pigmentation process and possesses redox-active properties that are essential for eumelanin's functions in photoprotection and free radical scavenging .

The mechanisms through which this compound exerts its biological effects include:

- Redox Activity : IQ's ability to undergo redox reactions allows it to participate in electron transfer processes within cells. This property is linked to its antioxidant and antimicrobial activities .

- Interaction with Cellular Targets : this compound can form covalent bonds with nucleophilic sites on proteins and nucleic acids, potentially leading to changes in cellular signaling pathways that influence cell survival and proliferation .

Case Study 1: Antitumor Activity

A comparative study evaluated the cytotoxic effects of various heterocyclic quinones on murine lymphoblastoma L5178Y cells. This compound exhibited an ID50 value of 80 µg/ml, indicating lower cytotoxicity compared to other quinones but still demonstrating significant potential for further development as an anticancer agent .

Case Study 2: Eumelanin Synthesis

Recent research focused on stabilizing this compound derivatives to better understand their role in eumelanin synthesis. The study highlighted that modified IQ compounds exhibit properties similar to natural eumelanin, including light absorption across a broad spectrum and redox activity .

Research Findings Summary Table

Applications De Recherche Scientifique

Chemical Properties and Structure

Indole-5,6-quinone (C8H5NO2) is classified as an indolequinone. It features a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The compound is known for its redox activity and ability to participate in various oxidative reactions, which are crucial for its biological functions and applications in synthetic materials .

Eumelanin Biosynthesis

This compound serves as a critical biosynthetic intermediate in the formation of eumelanin, a pigment responsible for coloration in many organisms. This compound's ability to stabilize free radicals and absorb light across a broad spectrum (from ultraviolet to near-infrared) makes it essential for photoprotection and pigmentation . The stabilization of this compound derivatives has led to insights into the electronic properties of eumelanin and has inspired the design of synthetic materials that mimic these properties .

Potential Therapeutic Uses

Research indicates that this compound may play a role in various metabolic processes. It has been implicated in metabolic disorders such as hawkinsinuria, suggesting potential avenues for therapeutic intervention . Additionally, its redox properties could be harnessed for developing antioxidant therapies or as a precursor for synthesizing pharmacologically active compounds.

Table 2: Biochemical Implications of this compound

| Application | Description |

|---|---|

| Eumelanin Production | Intermediate in pigment synthesis |

| Antioxidant Potential | May aid in combating oxidative stress |

| Metabolic Disorder Indicator | Involvement in hawkinsinuria |

Applications in Material Science

The unique electronic properties of this compound have led to its exploration in material science. Researchers have developed "blocked" derivatives that emulate eumelanin's characteristics. These derivatives exhibit ultrafast nonradiative decay and redox activity, making them suitable for applications in optoelectronic devices and sensors . The ability to tailor these compounds opens up possibilities for creating materials with specific optical and mechanical properties.

Case Study 1: Synthetic Melanins

In recent studies, scientists have synthesized new compounds based on this compound that exhibit properties similar to natural eumelanin. These synthetic melanins have shown promise in applications ranging from photoprotection to energy storage systems due to their stability and electronic properties .

Case Study 2: Antioxidant Applications

Research has demonstrated that this compound derivatives can act as effective antioxidants. A study highlighted their ability to scavenge free radicals, suggesting potential use in developing dietary supplements or pharmaceutical formulations aimed at reducing oxidative stress-related diseases .

Propriétés

IUPAC Name |

1H-indole-5,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2/c10-7-3-5-1-2-9-6(5)4-8(7)11/h1-4,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGGVVGHJSQSLFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=CC(=O)C(=O)C=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90331517 | |

| Record name | Indole-5,6-quinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90331517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Indole-5,6-quinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006779 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

582-59-2 | |

| Record name | Indole-5,6-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=582-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indole-5,6-quinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000582592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indole-5,6-quinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90331517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | INDOLE-5,6-QUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SE4DX7HKA2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Indole-5,6-quinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006779 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: IQ, derived from the oxidation of melanin precursors like DOPA and 5,6-dihydroxyindole (DHI), plays a central role in melanin biosynthesis. It readily polymerizes through various reactions, including Diels-Alder additions, to form the complex structure of eumelanin. [] [https://www.semanticscholar.org/paper/b6cad7454c608f317caf4cab0027f266f55908e4]

A: Yes, IQ can covalently modify proteins. Research shows it targets cysteine residues, potentially leading to protein dysfunction. One study demonstrated this interaction using human superoxide dismutase 2 (SOD2) as a model. [] [https://www.semanticscholar.org/paper/a3b6e5d65747271abb2cd8b8bebfe1f5aaafabcb]

A: Dopamine oxidation can generate IQ as an intermediate. Studies suggest that IQ, rather than dopamine-o-quinone or aminochrome, may be the primary reactive species contributing to the neurotoxicity of dopamine by modifying proteins like α-synuclein. [, ] [https://www.semanticscholar.org/paper/13fcfb8206bcb83a440b25b69323bb35ef09eab1] [https://www.semanticscholar.org/paper/84526025d623bb3c555ccb60f05428ec0dc43294]

A: IQ exhibits characteristic UV-Vis absorption in the range of 380-400 nm. It lacks distinct absorption bands in the ultraviolet, visible, or near-infrared regions but displays absorption bands in the far-infrared region, typical of melanins. [, ] [https://www.semanticscholar.org/paper/031f8c2521f6f7b140113fe260a6578d32dade80] [https://www.semanticscholar.org/paper/bcdb2cffe76a1c2cc0a734680993c07009778ebf]

A: Cu(II) ions have been shown to catalyze the formation of IQ from precursors like DHI and DHICA, accelerating the melanin formation process. [] [https://www.semanticscholar.org/paper/f4169eeb5393180e4bfd085a273893dfb31b7dda]

A: Yes, computational methods have been employed to determine the bond dissociation enthalpies (BDEs) of IQ and related melanin monomers. These studies provide insights into the energetics of radical formation, crucial for understanding the antioxidant properties of eumelanin. [] [https://www.semanticscholar.org/paper/5d848a0a3b0000c458197af77cec8461aa56be9f]

- Electron Spin Resonance (ESR): To study the free radical properties of melanins, which are influenced by the presence of IQ. [] [https://www.semanticscholar.org/paper/bcdb2cffe76a1c2cc0a734680993c07009778ebf]

- Mass spectrometry: To identify and quantify IQ and its reaction products, especially in studies involving protein modifications. [] [https://www.semanticscholar.org/paper/a3b6e5d65747271abb2cd8b8bebfe1f5aaafabcb]

- Computational chemistry tools: To calculate BDEs and other relevant properties of IQ. [] [https://www.semanticscholar.org/paper/5d848a0a3b0000c458197af77cec8461aa56be9f]

ANone: Several analytical techniques are essential for characterizing and studying IQ, including:

ANone: The understanding of IQ's role in melanin biosynthesis has evolved alongside the broader understanding of melanin formation pathways. Key milestones include:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.